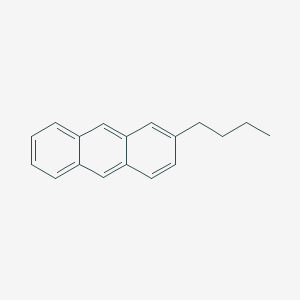
2-Butylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of an anthracene core with a butyl group attached at the second position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}{14}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{18}\text{H}_{18} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
2-Butylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Butylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This allows it to participate in various photophysical and photochemical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence and phosphorescence.
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound of 2-Butylanthracene, consisting of three fused benzene rings.
2-Methylanthracene: Similar structure with a methyl group instead of a butyl group.
9,10-Diphenylanthracene: Contains phenyl groups at the 9th and 10th positions.
Uniqueness of this compound: this compound is unique due to the presence of the butyl group, which influences its solubility, reactivity, and photophysical properties. This makes it distinct from other anthracene derivatives and suitable for specific applications in materials science and electronic devices.
Propriétés
Numéro CAS |
52251-72-6 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2-butylanthracene |
InChI |
InChI=1S/C18H18/c1-2-3-6-14-9-10-17-12-15-7-4-5-8-16(15)13-18(17)11-14/h4-5,7-13H,2-3,6H2,1H3 |
Clé InChI |
SGHGTABSBRRVLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















